molecular formula C10H7ClFNO2 B6601368 methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate CAS No. 2101622-12-0

methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate

Cat. No.: B6601368
CAS No.: 2101622-12-0
M. Wt: 227.62 g/mol
InChI Key: AFOJFVOWJGIYTP-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate typically involves the introduction of chloro and fluoro substituents onto the indole ring. One common method involves the reaction of 4-chloro-7-fluoroindole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to the formation of indole-2-carboxylic acids or alcohols .

Scientific Research Applications

Methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate
  • Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate
  • Methyl 4-chloro-7-bromo-1H-indole-2-carboxylate

Uniqueness

Methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate is unique due to the specific positioning of the chloro and fluoro substituents on the indole ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOJFVOWJGIYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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